molecular formula C11H18O2 B1604070 ALLYLCYCLOHEXANE ACETATE CAS No. 4728-82-9

ALLYLCYCLOHEXANE ACETATE

Cat. No.: B1604070
CAS No.: 4728-82-9
M. Wt: 182.26 g/mol
InChI Key: UECFOOSFSUDPOR-UHFFFAOYSA-N
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Description

ALLYLCYCLOHEXANE ACETATE, also known as Cyclohexaneacetic acid, 2-propenyl ester, is a chemical compound with the molecular formula C11H18O2. It is a colorless liquid with a fruity odor, commonly used in the fragrance industry. The compound is known for its pleasant aroma and is often utilized in the formulation of perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALLYLCYCLOHEXANE ACETATE typically involves the esterification of cyclohexaneacetic acid with allyl alcohol. This reaction is catalyzed by acids such as p-toluenesulfonic acid. The reaction equilibrium is shifted by the removal of water formed during the reaction, often using a hexane-water azeotrope .

Industrial Production Methods

In industrial settings, the production of this compound may involve the hydrogenation of cinnamic acid derivatives followed by esterification. Catalysts such as platinum, palladium, and ruthenium on active carbon are commonly used in the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions

ALLYLCYCLOHEXANE ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ALLYLCYCLOHEXANE ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing allyl alcohol and cyclohexaneacetic acid, which may interact with various biological pathways. The allyl group can also participate in reactions that modify cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the cyclohexane ring and allyl ester group, providing distinct chemical properties and applications. Its pleasant aroma and versatility in chemical reactions make it valuable in various industries .

Properties

CAS No.

4728-82-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

prop-2-enyl 2-cyclohexylacetate

InChI

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2,10H,1,3-9H2

InChI Key

UECFOOSFSUDPOR-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CC1CCCCC1

Canonical SMILES

C=CCOC(=O)CC1CCCCC1

density

0.945-0.965

4728-82-9

physical_description

Colourless liquid with an intense sweet long lasting pineapple/peach/apricot odou

Pictograms

Irritant

solubility

Soluble in ethanol and oils
1ml in 4ml 80% ethanol (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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